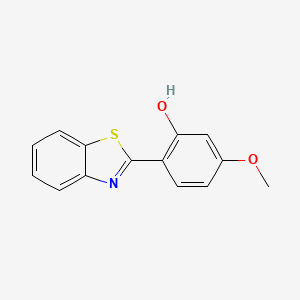

2-(2-Benzothiazolyl)-5-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUJPMLQKNTPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-46-2 | |

| Record name | 2-(2-Benzothiazolyl)-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Benzothiazolyl)-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-(2-Benzothiazolyl)-5-methoxyphenol. The information is compiled to assist researchers in the fields of medicinal chemistry, materials science, and drug development.

Chemical Profile

This compound , a substituted benzothiazole, belongs to a class of heterocyclic compounds that are of significant interest due to their diverse pharmacological activities.[1][2] The core structure, featuring a phenol ring attached to a benzothiazole moiety, is a known pharmacophore with a wide range of biological applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5]

| Property | Value | Source |

| IUPAC Name | 2-(1,3-Benzothiazol-2-yl)-5-methoxyphenol | NIST |

| CAS Number | 90481-46-2 | NIST |

| Molecular Formula | C₁₄H₁₁NO₂S | NIST |

| Molecular Weight | 257.31 g/mol | NIST |

Synthesis

The primary synthetic route to this compound is the condensation reaction between 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde. This method is a well-established procedure for the formation of 2-substituted benzothiazoles.[6]

Experimental Protocol

The following protocol is adapted from a similar synthesis of a structurally related compound, 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol.[7]

Materials:

-

2-Aminothiophenol

-

2-Hydroxy-4-methoxybenzaldehyde

-

N,N-Dimethylformamide (DMF)

-

Sodium metabisulfite

-

Ethanol

-

Deionized water

Procedure:

-

In a 50 mL round-bottomed flask, combine 2-aminothiophenol (1 mmol), 2-hydroxy-4-methoxybenzaldehyde (1 mmol), and sodium metabisulfite (0.2 g) in 10 mL of N,N-dimethylformamide (DMF).

-

Stir the mixture continuously and heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water to induce the precipitation of the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with deionized water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Dry the purified crystals under vacuum.

Characterization Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook.[8] Key vibrational frequencies are expected to include O-H stretching of the phenolic group, C-O stretching of the methoxy group, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (phenolic) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1620 | C=N stretch (thiazole) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250 | Aryl C-O stretch (methoxy) |

| ~1150 | C-O stretch (phenol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the benzothiazole and the methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the phenolic hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbon atoms in the aromatic rings, the methoxy carbon, and the carbons of the benzothiazole moiety.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 257. Common fragmentation pathways for related benzothiazole derivatives may include the loss of small molecules such as CO, CHO, and CH₃.

Experimental and Logical Workflows

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for the synthesized compound.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of 2-(hydroxyphenyl)benzothiazoles (HBTs) and benzothiazoles, in general, are known to possess significant biological activities.[1][2]

Many benzothiazole derivatives have been investigated for their potential as:

-

Anticancer Agents: Some benzothiazole compounds have shown efficacy against various cancer cell lines.[1][4] Their mechanisms of action can involve the inhibition of key enzymes in cancer signaling pathways, such as protein kinases.

-

Antimicrobial Agents: The benzothiazole scaffold is present in a number of compounds with antibacterial and antifungal properties.[3]

-

Enzyme Inhibitors: The structural features of benzothiazoles allow them to interact with the active sites of various enzymes, leading to their inhibition. This is a common mechanism for the therapeutic effects of many drugs.[2]

A notable characteristic of 2-(2'-hydroxyphenyl)benzothiazoles is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[9][10][11] This photophysical process involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring upon photoexcitation. While this is primarily a phenomenon studied in the context of fluorescence and materials science, the interaction of the phenolic proton with the heterocyclic nitrogen is a key structural feature that could also influence its binding to biological targets.

Potential Signaling Pathway Interaction

Caption: Generalized interaction of a benzothiazole derivative with a biological signaling pathway.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound [webbook.nist.gov]

- 9. Ultrafast branching of reaction pathways in 2-(2'-hydroxyphenyl)benzothiazole in polar acetonitrile solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-(2-Benzothiazolyl)-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Benzothiazolyl)-5-methoxyphenol is a heterocyclic aromatic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to a lack of extensive experimental data in publicly available literature, several of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂S | NIST WebBook[1] |

| Molecular Weight | 257.31 g/mol | ChemicalBook[2] |

| CAS Number | 90481-46-2 | NIST WebBook[1] |

| Melting Point | 183.4 °C | Predicted |

| Boiling Point | 444.6 °C | Predicted |

| Aqueous Solubility | 0.011 g/L | Predicted |

| pKa (acidic) | 7.70 | Predicted |

| LogP | 3.8 | Predicted |

Experimental Protocols

The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques for organic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

-

Solubility Determination

Solubility is a crucial parameter for drug formulation and bioavailability.

-

Apparatus: Analytical balance, volumetric flasks, shaker or magnetic stirrer, filtration apparatus.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

-

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. For a phenolic compound like this compound, UV-Vis spectrophotometry is a suitable method.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.

-

Procedure (UV-Vis Spectrophotometric Titration):

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a methanol-water mixture).

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

An aliquot of the stock solution is added to each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated species have significantly different absorbances is plotted against the pH.

-

The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

-

Apparatus: HPLC system with a C18 reverse-phase column and UV detector.

-

Procedure (Reverse-Phase HPLC Method):

-

A series of standard compounds with known LogP values are selected.

-

The retention times of the standard compounds and this compound are determined using a reverse-phase HPLC method with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (k') of the standard compounds against their known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.

-

The LogP of this compound is then determined from its retention time using the calibration curve.

-

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzothiazole derivatives has been extensively studied and shown to exhibit a range of biological activities, particularly in the context of cancer and inflammation. Two key signaling pathways that are often modulated by benzothiazole derivatives are the NF-κB/COX-2/iNOS and STAT3 pathways.

NF-κB/COX-2/iNOS Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Its dysregulation is implicated in various cancers. Benzothiazole derivatives have been shown to inhibit this pathway, leading to downstream effects on pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial protein involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many human cancers. Benzothiazole derivatives have been identified as potential inhibitors of the STAT3 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data remains limited, the predicted values and established experimental protocols outlined herein offer a robust framework for researchers and drug development professionals. The potential for this class of compounds to modulate key signaling pathways, such as NF-κB and STAT3, underscores its therapeutic promise and warrants further investigation. The provided methodologies and insights are intended to facilitate future research and development efforts for this and related benzothiazole derivatives.

References

2-(2-Benzothiazolyl)-5-methoxyphenol spectroscopic data (NMR, IR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

Chemical Formula: C₁₄H₁₁NO₂S Molecular Weight: 257.31 g/mol CAS Number: 90481-46-2[1]

The structure of 2-(2-Benzothiazolyl)-5-methoxyphenol comprises a benzothiazole ring system linked to a 5-methoxyphenol moiety at the 2-position of the thiazole ring.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar compounds and are intended to serve as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 - 11.0 | s (broad) | Phenolic -OH |

| ~8.0 - 8.2 | m | Aromatic-H (Benzothiazole) |

| ~7.8 - 8.0 | m | Aromatic-H (Benzothiazole) |

| ~7.3 - 7.5 | m | Aromatic-H (Benzothiazole) |

| ~7.0 - 7.2 | d | Aromatic-H (Phenol) |

| ~6.8 - 7.0 | dd | Aromatic-H (Phenol) |

| ~6.6 - 6.8 | d | Aromatic-H (Phenol) |

| ~3.8 | s | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=N (Thiazole) |

| ~158 - 162 | C-O (Phenol) |

| ~150 - 155 | C-O (Methoxy) |

| ~135 - 140 | Quaternary C (Benzothiazole) |

| ~130 - 135 | Quaternary C (Benzothiazole) |

| ~120 - 130 | Aromatic CH (Benzothiazole) |

| ~115 - 125 | Aromatic CH (Phenol) |

| ~110 - 115 | Quaternary C (Phenol) |

| ~100 - 110 | Aromatic CH (Phenol) |

| ~55 - 60 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A graphical representation of the gas-phase IR spectrum is available in the NIST WebBook.[1]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1620 | Medium | C=N stretch (thiazole ring) |

| 1500 - 1600 | Strong, multiple bands | Aromatic C=C ring stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 257 | High | [M]⁺ (Molecular Ion) |

| 242 | Moderate | [M - CH₃]⁺ |

| 228 | Moderate | [M - CHO]⁺ |

| 135 | High | [Benzothiazole fragment]⁺ |

| 122 | Moderate | [Methoxyphenol fragment]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to record ¹H and ¹³C spectra.

-

¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum, typically using an electron energy of 70 eV.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structural elucidation.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Benzothiazolyl)-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the organic compound 2-(2-Benzothiazolyl)-5-methoxyphenol. Due to the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds, namely 2-(2'-hydroxyphenyl)benzothiazole (HBT) and other benzothiazole and phenolic derivatives, to infer its likely physicochemical properties and stability profile. This guide also outlines relevant experimental protocols for the determination of these characteristics.

Physicochemical Properties

This compound belongs to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The presence of a phenolic hydroxyl group and a methoxy group on the phenyl ring influences its chemical behavior.

Table 1: General Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(2'-Hydroxyphenyl)benzothiazole (HBT) |

| CAS Number | 90481-46-2[1] | 3411-95-8[2][3] |

| Molecular Formula | C₁₄H₁₁NO₂S[1] | C₁₃H₉NOS[2][3] |

| Molecular Weight | 257.31 g/mol [1] | 227.28 g/mol [2][3] |

| Appearance | - | Off-white to yellow powder[4] |

| Melting Point | - | 128-132 °C[4] |

| Boiling Point | - | 175-193 °C[4] |

| pKa | - | 8.21 (at 25°C)[4] |

Solubility

Table 2: Qualitative Solubility of a Structurally Similar Compound, 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

| Solvent | Solubility |

| Water | Insoluble[4] |

| Ethanol | Soluble[4] |

To overcome the challenges associated with poor aqueous solubility in drug development, various enhancement techniques can be employed. These include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the formation of solid dispersions.[5][6][7]

Stability

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is lacking, the chemical structure suggests potential degradation pathways common to both phenolic and benzothiazole compounds.

3.1. Photostability

Benzothiazole derivatives are known to be susceptible to photodegradation.[8][9] The absorption of UV radiation can lead to a variety of reactions, including photoisomerization and oxidation, which can result in the breakdown of the compound.[8] The presence of a phenolic group can also contribute to photosensitivity. Therefore, it is recommended to protect this compound from light.

3.2. Thermal Stability

The thermal stability of benzothiazole derivatives can vary depending on their specific structure.[10] For phenolic compounds, high temperatures can induce degradation.[11][12] It is advisable to store the compound at controlled room temperature or lower to minimize thermal decomposition.

3.3. Chemical Stability

The stability of phenolic compounds is significantly influenced by pH. In alkaline conditions, phenolate anions are formed, which are more susceptible to oxidation.[13][14] The benzothiazole ring itself can also undergo degradation under certain chemical conditions. For instance, studies on the degradation of benzothiazole have shown that it can be broken down through hydroxylation and ring-opening reactions.[15]

Experimental Protocols

Given the lack of specific data, the following section outlines general experimental protocols that can be adapted to determine the solubility and stability of this compound.

4.1. Solubility Determination

A common method for determining the equilibrium solubility of a poorly soluble compound is the shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer of specific pH, ethanol).

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

4.2. Stability Testing

Stability testing is crucial to understand the degradation profile of the compound under various conditions.

Experimental Workflow for Stability Testing

Caption: General workflow for stability testing.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a relevant solvent.

-

Stress Conditions: Aliquots of the solution are subjected to various stress conditions, including:

-

Photostability: Exposure to a controlled light source (e.g., UV lamp or a photostability chamber).

-

Thermal Stability: Storage at elevated temperatures (e.g., 40°C, 60°C).

-

pH Stability: Incubation in buffers of different pH values (e.g., acidic, neutral, and alkaline).

-

-

Time-Point Sampling: Samples are withdrawn at predetermined time intervals.

-

Analysis: The concentration of the parent compound and the formation of any degradation products are monitored by a stability-indicating analytical method, typically HPLC.

Potential Degradation Pathway

Based on the known degradation of other benzothiazole derivatives, a potential degradation pathway for this compound can be proposed. This would likely involve initial oxidation or hydroxylation of the benzothiazole or phenol ring, followed by ring opening.

Proposed Degradation Pathway

Caption: A simplified proposed degradation pathway.

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. It is imperative for researchers to conduct specific experimental studies to obtain quantitative data for this compound to ensure its effective and safe use in any application.

References

- 1. This compound | 90481-46-2 [chemicalbook.com]

- 2. 2-(2-Hydroxyphenyl)benzothiazole | 3411-95-8 [chemicalbook.com]

- 3. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]

- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

Quantum Chemistry and DFT Studies of 2-(2-Benzothiazolyl)-5-methoxyphenol: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemistry and Density Functional Theory (DFT) studies on 2-(2-Benzothiazolyl)-5-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed exploration of its structural, electronic, and spectroscopic properties.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention due to their wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, combines the benzothiazole moiety with a substituted phenol, suggesting potential for unique photophysical and biological characteristics. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic behavior, and reactivity of such compounds, thereby guiding further experimental research and drug design efforts.

This guide summarizes the key computational findings related to this compound, presenting data in a structured format and detailing the underlying experimental and computational methodologies.

Experimental Protocols

While specific experimental data for this compound is not extensively documented in the public domain, a general protocol for the synthesis and characterization of similar benzothiazole derivatives can be outlined as follows.

Synthesis

The synthesis of 2-arylbenzothiazoles is often achieved through the condensation reaction of 2-aminothiophenol with a corresponding benzoic acid or aldehyde. For this compound, a plausible synthetic route involves the reaction of 2-aminothiophenol with 2-hydroxy-4-methoxybenzoic acid.

A representative synthetic procedure is as follows:

-

A mixture of 2-aminothiophenol (1 equivalent) and 2-hydroxy-4-methoxybenzoic acid (1 equivalent) is prepared.

-

The reactants are heated in a suitable solvent, often with a dehydrating agent or under conditions that facilitate the removal of water.

-

The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

-

The solid product is then purified through recrystallization or column chromatography to yield the final compound.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Computational Methodology

The quantum chemical calculations summarized herein were performed using DFT as implemented in a standard computational chemistry software package.

-

Geometry Optimization: The molecular geometry of this compound was optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap was subsequently determined.

-

Spectroscopic Properties: The theoretical vibrational (IR) spectrum was computed from the calculated harmonic frequencies.

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 120.1 |

| C2-N1 | 1.32 | C2-N1-C9 | 110.5 |

| C9-S1 | 1.75 | N1-C9-S1 | 115.2 |

| C10-O1 | 1.36 | C10-C11-O2 | 118.9 |

| O2-H1 | 0.97 | C12-O1-C13 | 117.5 |

Note: Atom numbering is based on a standard representation of the molecule.

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap | 3.7 eV |

| Dipole Moment | 2.5 Debye |

Table 3: Major Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 | O-H stretch |

| 3050 | Aromatic C-H stretch |

| 1620 | C=N stretch |

| 1580 | Aromatic C=C stretch |

| 1250 | C-O stretch (methoxy) |

| 1180 | C-O stretch (phenol) |

Visualizations

The following diagrams illustrate the experimental and computational workflows, as well as the key molecular features of this compound.

Potential Biological Activities of 2-(2-Benzothiazolyl)-5-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel heterocyclic compound, 2-(2-Benzothiazolyl)-5-methoxyphenol. While direct experimental data on this specific molecule is limited in current literature, this document extrapolates its potential therapeutic applications based on extensive research into its core chemical scaffolds: benzothiazole and methoxyphenol. This guide covers the predicted anticancer, antimicrobial, and antioxidant properties of this compound. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and antioxidant effects.[1][2] Similarly, the methoxyphenol moiety is a key feature in many natural and synthetic compounds with significant biological activities, particularly as an antioxidant. The strategic combination of these two pharmacophores in this compound suggests a synergistic or enhanced biological profile, making it a compelling candidate for further investigation in drug development.

Synthesis

A plausible synthetic route for this compound involves the condensation reaction between 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde. This reaction is a common and effective method for the synthesis of 2-arylbenzothiazoles.[3][4]

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar benzothiazole derivatives.

Materials:

-

2-aminothiophenol

-

2-hydroxy-4-methoxybenzaldehyde

-

Ethanol (or another suitable solvent like DMSO)

-

Catalyst (optional, e.g., p-toluenesulfonic acid, or the reaction can be run under catalyst-free conditions with thermal promotion)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde in ethanol.

-

If using a catalyst, add a catalytic amount (e.g., 0.1 mol%).

-

Flush the flask with an inert gas.

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Activities

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis via the generation of reactive oxygen species (ROS).[5]

Inferred Mechanism of Action: Based on studies of related 2-arylbenzothiazoles, this compound may induce apoptosis in cancer cells. This could occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation.

Quantitative Data for Related Benzothiazole Derivatives:

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted Pyridine Benzothiazoles | SKRB-3 (Breast) | 0.0012 | [1][2] |

| Substituted Pyridine Benzothiazoles | SW620 (Colon) | 0.0043 | [1][2] |

| Substituted Pyrimidine Benzothiazoles | Various | Growth Inhibition | [1] |

| Indole-based Benzothiazoles | HT-29 (Colon) | 0.024 | [2] |

| Indole-based Benzothiazoles | H460 (Lung) | 0.29 | [2] |

Antimicrobial Activity

Both benzothiazole and phenolic compounds are known for their antimicrobial properties.[6][7][8] Phenolic compounds can exert their antimicrobial effects by disrupting the cell membrane, inhibiting essential enzymes, and interfering with nucleic acid synthesis.[6][9][10] The combination of these two moieties in this compound suggests it may be an effective antimicrobial agent against a range of pathogens.

Inferred Mechanism of Action: The compound likely disrupts the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. The phenolic hydroxyl group is crucial for this activity.

Quantitative Data for Related Methoxyphenol and Benzothiazole Derivatives:

| Compound | Microorganism | MIC (mg/mL) / IC50 (mM) | Reference |

| Eugenol (a methoxyphenol) | Escherichia coli | IC50: 1.11 - 2.70 mM | [8] |

| Eugenol (a methoxyphenol) | Staphylococcus aureus | IC50: 0.75 mM | [8] |

| Capsaicin (a methoxyphenol) | Escherichia coli | IC50: 1.21 - 4.79 mM | [8] |

| Capsaicin (a methoxyphenol) | Staphylococcus aureus | IC50: 0.68 mM | [8] |

| Benzothiazole-based thiazolidinones | E. coli | MIC: 0.20 - 0.50 mg/mL | |

| Benzothiazole-based thiazolidinones | S. aureus | MIC: 0.10 - 0.75 mg/mL |

Antioxidant Activity

The phenolic hydroxyl group in the 5-methoxyphenol moiety is a strong indicator of potential antioxidant activity. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom to free radicals and thereby neutralizing them.

Inferred Mechanism of Action: this compound is expected to exhibit free radical scavenging activity, which can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][12][13][14]

Quantitative Data for Related Phenolic Compounds:

| Assay | Compound | IC50 (µg/mL) | Reference |

| DPPH | Quercetin | 4.97 | |

| ABTS | Quercetin | - | |

| DPPH | Ascorbic Acid | 4.97 | |

| ABTS | Ascorbic Acid | - |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[15][16][17][18]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of the compound.[19][20][21][22][23]

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer

-

This compound solution in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

-

Uniformly spread the bacterial suspension onto the surface of an MHA plate using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the radical scavenging capacity of the compound.[24][25][26][27]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

This compound is a promising, yet understudied, molecule with significant potential for therapeutic applications. Based on the well-documented biological activities of its constituent benzothiazole and methoxyphenol moieties, it is hypothesized to possess potent anticancer, antimicrobial, and antioxidant properties. This technical guide provides a foundational framework for researchers to initiate further investigation into this compound. The provided synthesis and experimental protocols, along with the inferred mechanisms of action and signaling pathways, are intended to accelerate the exploration of this compound as a lead compound in future drug discovery programs. Direct experimental validation of these predicted activities is a crucial next step in realizing its therapeutic potential.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]

- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of ABTS/DPPH assays for the detection of antioxidant capacity in foods | Semantic Scholar [semanticscholar.org]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. hereditybio.in [hereditybio.in]

- 21. botanyjournals.com [botanyjournals.com]

- 22. youtube.com [youtube.com]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

An In-depth Technical Guide on the Photophysical Properties of 2-(2-Benzothiazolyl)-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2-(2-Benzothiazolyl)-5-methoxyphenol, a molecule of significant interest due to its characteristics indicative of Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon underpins its unique spectroscopic behavior, making it a valuable candidate for applications in sensing, imaging, and materials science.

Core Photophysical Properties

This compound belongs to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family of compounds. The defining feature of these molecules is the ESIPT process, where upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This ultrafast process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum. The photophysical properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 1: Summary of Photophysical Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | 2.02 | ~335 | Data not available | ~512 | ~11,000 | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | ~335 | Data not available | ~385 (Enol), ~512 (Keto) | ~4,800 (Enol), ~11,000 (Keto) | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this compound is limited in the current literature. The data presented for Cyclohexane and Ethanol are estimations based on the closely related compound 2-(2'-hydroxyphenyl)benzothiazole (HBT)[1]. In polar protic solvents like ethanol, dual emission from both the enol and keto forms is often observed[1]. Further experimental work is required to populate this table with precise values for the target molecule.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-arylbenzothiazoles is the condensation of a 2-aminothiophenol with a corresponding aldehyde.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Aminothiophenol

-

2-Hydroxy-4-methoxybenzaldehyde

-

Ethanol (or another suitable solvent like DMSO)

-

Oxidizing agent (e.g., air, H₂O₂, or I₂)

-

Hydrochloric acid (for catalyst, optional)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol.

-

The reaction can be catalyzed by the addition of a small amount of acid, such as hydrochloric acid[2].

-

The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

An oxidizing agent is often required to facilitate the cyclization to the benzothiazole. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidant like hydrogen peroxide or iodine[2][3].

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Photophysical Measurements

The following protocols outline the standard procedures for characterizing the photophysical properties of this compound.

Purpose: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Procedure:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade).

-

Prepare a series of dilutions of the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁴ M.

-

Record the absorption spectra of each solution using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm.

-

The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Purpose: To determine the emission maxima (λ_em) and relative fluorescence quantum yield (Φ_f).

Procedure:

-

Prepare dilute solutions of the sample (absorbance < 0.1 at the excitation wavelength) in various solvents.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs).

-

To determine the relative fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) is used. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Purpose: To determine the fluorescence lifetime (τ_f).

Procedure:

-

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample.

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile.

-

The fluorescence lifetime is then determined by fitting the decay curve to a single or multi-exponential function.

Signaling Pathways and Experimental Workflows

The photophysical processes of this compound can be visualized as a signaling pathway, and the experimental characterization follows a logical workflow.

References

In-Depth Technical Guide: 2-(2-Benzothiazolyl)-5-methoxyphenol (CAS Number 90481-46-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physicochemical Properties

Chemical Name: 2-(2-Benzothiazolyl)-5-methoxyphenol CAS Number: 90481-46-2 Molecular Formula: C₁₄H₁₁NO₂S[1] Molecular Weight: 257.31 g/mol [2]

This technical guide provides a comprehensive overview of the chemical and biological information available for this compound, a molecule of interest within the broader class of benzothiazole and methoxyphenol compounds, which are recognized for their diverse biological activities.[3]

Table 1: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂S | [1] |

| Molecular Weight | 257.308 g/mol | [1] |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methoxyphenol | |

| Synonyms | 2-(1,3-Benzothiazol-2-yl)-5-methoxyphenol, Phenol, 2-(2-benzothiazolyl)-5-methoxy- | [2] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, general methods for the synthesis of 2-substituted benzothiazoles are well-established. These typically involve the condensation of 2-aminothiophenol with a corresponding carboxylic acid, aldehyde, or other carbonyl-containing compound.[4][5]

General Synthetic Approach:

A plausible synthetic route for this compound would involve the reaction of 2-aminothiophenol with 2-hydroxy-4-methoxybenzoic acid or a derivative thereof. The reaction is often facilitated by a dehydrating agent or catalyst and may require elevated temperatures.[6]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Purification:

Purification of the crude product would typically involve standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.[7] The choice of solvent for recrystallization would depend on the solubility characteristics of the product and impurities.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic methods.

Table 2: Analytical Methods for Characterization

| Technique | Expected Information |

| ¹H NMR | Provides information on the number and chemical environment of protons, confirming the arrangement of the aromatic and methoxy groups. |

| ¹³C NMR | Determines the number of non-equivalent carbons and their types (aromatic, methoxy, etc.). |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. The NIST WebBook provides a mass spectrum (electron ionization) for this compound.[1] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups such as O-H (phenol), C-O (ether), C=N (thiazole), and aromatic C-H bonds. The NIST WebBook provides an IR spectrum for this compound.[1] |

| Melting Point Analysis | A sharp melting point range indicates high purity. |

Biological Activity and Potential Applications in Drug Development

While no specific biological activity or mechanism of action has been reported for this compound (CAS 90481-46-2) in the reviewed literature, the benzothiazole and methoxyphenol moieties are present in numerous compounds with significant pharmacological properties.

Benzothiazole Derivatives:

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities, including:

-

Anticancer: Many benzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8]

-

Antimicrobial: This class of compounds has shown efficacy against a spectrum of bacteria and fungi.[3]

-

Anti-inflammatory: Certain benzothiazoles act as anti-inflammatory agents.[3]

-

Antioxidant: The benzothiazole nucleus is a feature of some antioxidant compounds.[3]

Methoxyphenol Derivatives:

Methoxyphenols are also known for their biological activities, particularly:

-

Antioxidant: The phenolic hydroxyl group, often in conjunction with a methoxy group, can act as a potent free radical scavenger.[9][10]

-

Anti-inflammatory: Some methoxyphenols have been shown to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[9][10]

Potential for Drug Discovery:

The combination of the benzothiazole and methoxyphenol moieties in this compound suggests that it could be a candidate for screening in various biological assays, particularly those related to cancer, inflammation, and oxidative stress.

Illustrative Drug Discovery and Development Pathway:

Caption: A simplified representation of a typical drug discovery and development process.

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical entity that combines two pharmacologically relevant scaffolds. While specific biological data for this compound is currently lacking, its structural features suggest potential for further investigation in drug discovery programs, particularly in the areas of oncology, inflammation, and diseases related to oxidative stress. This technical guide summarizes the available chemical information and provides a framework for its further exploration by researchers and drug development professionals.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 90481-46-2 [chemicalbook.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]

- 7. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Benzothiazolyl)-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-(2-Benzothiazolyl)-5-methoxyphenol. While direct crystallographic data for this specific compound is not publicly available, this document synthesizes information from closely related analogs to predict its structural characteristics. This guide includes predicted molecular geometry, potential intramolecular interactions, and suggested experimental protocols for its synthesis and structural elucidation. The information is intended to support research and development efforts in medicinal chemistry and materials science where the benzothiazole scaffold is of significant interest.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific molecule, this compound, combines the benzothiazole moiety with a substituted phenol ring, suggesting potential for unique chemical and biological characteristics. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for designing and developing new therapeutic agents and functional materials. This guide provides a comprehensive overview of its predicted molecular structure and offers detailed experimental pathways for its empirical study.

Predicted Molecular Structure and Conformation

Direct experimental data from single-crystal X-ray diffraction for this compound is not currently available in public databases. However, analysis of structurally similar compounds, such as 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, allows for a reliable prediction of its key structural features.[1]

It is anticipated that the benzothiazole and the methoxyphenol ring systems are nearly coplanar. This planarity is likely stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring, forming a stable six-membered ring motif (S(6) ring).[1] The dihedral angle between the two aromatic systems is expected to be minimal, likely less than 10 degrees.[1][2]

Predicted Structural Data

The following table summarizes the predicted bond lengths and angles for this compound based on data from analogous structures.

| Parameter | Predicted Value | Basis for Prediction |

| C-S bond lengths (thiazole) | ~1.75 Å | Typical for benzothiazole rings in related crystal structures. |

| C-N bond lengths (thiazole) | ~1.38 Å | Consistent with C=N and C-N bonds within the heterocyclic system. |

| C-C bond (inter-ring) | ~1.48 Å | Standard length for a single bond connecting two sp² hybridized carbon atoms. |

| Dihedral Angle | < 10° | Based on the observed planarity in structurally similar compounds.[1][2] |

| O-H···N hydrogen bond | Likely present | Inferred from the conformation of 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol.[1] |

Molecular Visualization

The logical relationship for predicting the conformation of this compound is based on the analysis of its structural components and comparison with known analogs.

References

literature review of 2-arylbenzothiazole derivatives

An In-depth Technical Guide on 2-Arylbenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and enzyme inhibitory activities.[3][4][5] The 2-arylbenzothiazole core, in particular, is a focal point of extensive research due to its potent and diverse biological activities, making it a critical moiety for the development of novel therapeutics.[2][6] This review consolidates recent advancements in the synthesis, biological evaluation, and structure-activity relationships of 2-arylbenzothiazole derivatives, presenting key data, experimental methodologies, and pathway visualizations to guide future drug discovery efforts.

Synthesis of 2-Arylbenzothiazole Derivatives

The most prevalent and versatile method for synthesizing the 2-arylbenzothiazole scaffold is the condensation reaction between 2-aminothiophenols and various aromatic aldehydes.[7][8] This reaction can be catalyzed by a range of reagents and conditions, including laccase, sodium hydrosulfite, and visible light photocatalysis, often aiming for greener and more efficient synthetic routes.[6][7][9] Other significant methods involve the cyclization of o-iodothiobenzanilide derivatives, condensation with aryl ketones, or reactions with carboxylic acids.[6][7][8]

Caption: General synthesis of 2-arylbenzothiazoles via condensation.

Biological Activities and Therapeutic Potential

2-Arylbenzothiazole derivatives have been extensively evaluated for a multitude of therapeutic applications. Their biological activity is profoundly influenced by the nature and position of substituents on both the benzothiazole ring and the 2-aryl moiety.

Anticancer Activity

This class of compounds has demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, colon, and liver cancers.[10][11][12] The mechanisms of action are diverse, involving the inhibition of key oncogenic proteins like vascular endothelial growth factor receptor 2 (VEGF-R2), human DNA topoisomerase IIα, and other kinases involved in cell proliferation and survival.[13][14]

Caption: Inhibition of the VEGFR-2 signaling pathway by derivatives.

Table 1: Anticancer Activity of Selected 2-Arylbenzothiazole Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference |

|---|---|---|---|---|

| 7e | SKRB-3 (Breast) | Apoptosis Induction | 1.2 nM | [15] |

| 7e | SW620 (Colon) | Apoptosis Induction | 4.3 nM | [15] |

| 7e | A549 (Lung) | Apoptosis Induction | 44 nM | [15] |

| 7e | HepG2 (Liver) | Apoptosis Induction | 48 nM | [15] |

| Compound 10 | A549 (Lung) | Not specified | More effective than cisplatin | [10] |

| Compound 12 | HepG2 (Liver) | Not specified | More effective than cisplatin | [10] |

| Compound 35 | Lung, Breast, Renal | Not specified | Excellent % growth inhibition | [12] |

| Compound 67 | MCF-7 (Breast) | Naphthalimide hybrid | 5.08 ± 0.3 µM | [12] |

| BM3 | DNA Topoisomerase IIα | Enzyme Inhibition | 39 nM |[14] |

Antimicrobial Activity

Derivatives of 2-arylbenzothiazole have shown potent activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[3][16][17] Their efficacy often stems from the inhibition of essential microbial enzymes or disruption of biofilm formation.[9][17]

Table 2: Antimicrobial Activity of Selected 2-Arylbenzothiazole Derivatives

| Compound ID | Microbial Strain | Activity Type | MIC Value | Reference |

|---|---|---|---|---|

| 25a, 25b, 25c | Enterococcus faecalis | Antibacterial | ~1 µM | [3] |

| 25b, 25c | Klebsiella pneumoniae | Antibacterial | 1.04 µM | [3] |

| 107b | Saccharomyces cerevisiae | Antifungal | 1.6 µM | [3] |

| 107d | Saccharomyces cerevisiae | Antifungal | 3.13 µM | [3] |

| Compound 12 | S. aureus, P. aeruginosa | Antibiofilm | 74% biofilm eradication (S. aureus) | [9][17] |

| 14o, 14p, 14r | Candida albicans | Antifungal | 0.125 - 2 µg/mL | [18] |

| 14o, 14p, 14r | Cryptococcus neoformans | Antifungal | 0.125 - 2 µg/mL |[18] |

Neuroprotective Activity

Certain benzothiazole derivatives, most notably Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), have established neuroprotective effects and are used in the treatment of amyotrophic lateral sclerosis (ALS).[19][20] Research has expanded to other 2-arylbenzothiazole derivatives, which show promise in mitigating neuronal damage from oxidative stress and in animal models of Parkinson's disease.[21][22] These compounds can enhance the activity of antioxidant enzymes like catalase, protecting neuronal cells from ROS-mediated damage.[22]

Table 3: Neuroprotective and Related Activities of Selected Benzothiazole Derivatives

| Compound ID | Biological System/Target | Observed Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| Riluzole | Amyotrophic Lateral Sclerosis | FDA-approved treatment | Slows disease progression | [20][23] |

| 2-(2-Thienyl)Benzothiazoline | Rotenone-induced Parkinson's model (rats) | Reversed gross motor impairments | Effective at 10mg/kg per day | [21] |

| Compounds 6a, 6b, 6c, 6d, 7a | U87 MG cell line (H2O2 induced stress) | Catalase modulation | Enhanced catalase activity up to 90% | [22] |

| Compound 6b | Catalase (in silico) | Strong binding to enzyme | Binding Energy: -7.52 kcal/mol |[22] |

Structure-Activity Relationship (SAR) Summary

The biological potency of 2-arylbenzothiazole derivatives is highly dependent on their substitution patterns. A summary of key SAR findings provides a logical framework for designing next-generation compounds.

-

Position 2 (Aryl Group): Substitutions on the 2-phenyl ring are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly modulate anticancer, antimicrobial, or neuroprotective activity.[6]

-

Position 6 (Benzothiazole Ring): The introduction of groups like -OCH3, -CH3, or halogens at the 6-position often enhances biological potency.[6]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and interact with biological targets.

-

Hybrid Molecules: Fusing the 2-arylbenzothiazole scaffold with other pharmacophores (e.g., pyrimidines, naphthalimides, amides) can create hybrid molecules with enhanced or novel mechanisms of action.[12][18]

Caption: Key structure-activity relationship logic for derivatives.

Experimental Protocols

General Protocol for MTT Assay (Antiproliferative Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.[15]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test 2-arylbenzothiazole derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., cisplatin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][16]

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the 96-well microtiter plates using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Amphotericin B) is also tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The endpoint can also be determined by adding a growth indicator (e.g., resazurin) or by measuring absorbance with a plate reader.

Conclusion

The 2-arylbenzothiazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. The extensive body of research highlights its potential in oncology, infectious diseases, and neurodegeneration. Future efforts should focus on leveraging detailed structure-activity relationship data to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of in silico modeling, combined with advanced synthetic strategies, will be crucial in optimizing lead compounds and exploring novel biological targets for this versatile and pharmacologically significant class of molecules.

References

- 1. Current advances in the synthetic strategies of 2-arylbenzothiazole - ProQuest [proquest.com]

- 2. Current advances in the synthetic strategies of 2-arylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 21. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]